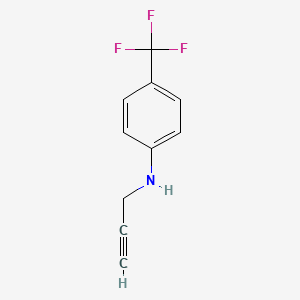

N-(prop-2-yn-1-yl)-4-(trifluoromethyl)aniline

CAS No.: 233272-89-4

Cat. No.: VC2863495

Molecular Formula: C10H8F3N

Molecular Weight: 199.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 233272-89-4 |

|---|---|

| Molecular Formula | C10H8F3N |

| Molecular Weight | 199.17 g/mol |

| IUPAC Name | N-prop-2-ynyl-4-(trifluoromethyl)aniline |

| Standard InChI | InChI=1S/C10H8F3N/c1-2-7-14-9-5-3-8(4-6-9)10(11,12)13/h1,3-6,14H,7H2 |

| Standard InChI Key | JYMURXMWDRMJDZ-UHFFFAOYSA-N |

| SMILES | C#CCNC1=CC=C(C=C1)C(F)(F)F |

| Canonical SMILES | C#CCNC1=CC=C(C=C1)C(F)(F)F |

Introduction

Chemical Structure and Properties

Chemical Structure

N-(prop-2-yn-1-yl)-4-(trifluoromethyl)aniline consists of a benzene ring with a trifluoromethyl group at the para position and an amino group substituted with a prop-2-yn-1-yl (propargyl) group. The chemical structure can be represented with the molecular formula C10H8F3N, highlighting its carbon framework, hydrogen atoms, fluorine atoms in the trifluoromethyl group, and the nitrogen atom in the amine functionality . The compound features a characteristic terminal alkyne in the propargyl group, which is a key functional element enabling its participation in various alkyne-specific reactions. The trifluoromethyl group creates an electron-withdrawing effect on the aromatic ring, influencing the electronic properties of the entire molecule.

Physical and Chemical Properties

The compound's chemical properties are significantly influenced by the presence of the trifluoromethyl group, which imparts electron-withdrawing effects on the aromatic ring, and the propargyl group, which provides sites for further chemical transformations. These structural elements contribute to the compound's behavior in various chemical reactions and its potential applications in synthetic chemistry.

Synthesis and Preparation

Synthetic Routes

The synthesis of N-(prop-2-yn-1-yl)-4-(trifluoromethyl)aniline typically involves the alkylation of 4-(trifluoromethyl)aniline with an appropriate propargylating agent. One common synthetic pathway utilizes propargyl bromide as the alkylating agent in the presence of a suitable base, such as potassium carbonate. The reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution process. The general reaction can be represented as follows:

4-(trifluoromethyl)aniline + propargyl bromide → N-(prop-2-yn-1-yl)-4-(trifluoromethyl)aniline

This synthetic approach allows for selective N-alkylation, resulting in the formation of the mono-substituted product. The reaction conditions, including temperature, solvent choice, and base selection, can be optimized to improve yield and selectivity, particularly to minimize the formation of di-alkylated byproducts.

Industrial Production Methods

Industrial production of N-(prop-2-yn-1-yl)-4-(trifluoromethyl)aniline employs similar synthetic principles but may utilize optimized conditions and specialized equipment to enhance efficiency and scalability. In industrial settings, continuous flow reactors might be employed to improve reaction control and product consistency. Additionally, purification techniques such as recrystallization or column chromatography are implemented to achieve the high purity levels required for commercial applications, typically reaching at least 97% purity as specified for commercially available products . Industrial production also places emphasis on developing environmentally friendly processes, potentially utilizing greener solvents and more efficient catalytic systems to minimize waste generation and energy consumption.

Chemical Reactions

Types of Reactions

N-(prop-2-yn-1-yl)-4-(trifluoromethyl)aniline participates in various chemical transformations due to its reactive functional groups. The compound undergoes several types of reactions, including:

-

Oxidation reactions, which can lead to the formation of amides and other oxidized derivatives

-

Reduction reactions, resulting in different amine derivatives

-

Substitution reactions involving the trifluoromethyl group and the propargyl moiety

-

Addition reactions at the terminal alkyne

-

Coupling reactions, particularly those utilizing the terminal alkyne functionality

One notable reaction pathway is the visible-light-induced oxidative formylation, where the compound undergoes transformation in the presence of molecular oxygen to form corresponding formamides. This photochemical process represents an important application of the compound's reactivity in organic synthesis.

Common Reagents and Conditions

The reactions of N-(prop-2-yn-1-yl)-4-(trifluoromethyl)aniline employ various reagents and conditions depending on the desired transformation. For oxidation reactions, common oxidizing agents include molecular oxygen, hydrogen peroxide, and other peroxides, often used in conjunction with transition metal catalysts under mild conditions. Reduction processes typically employ reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions to achieve selective reduction of specific functional groups.

For substitution reactions, various halogenating agents, nucleophiles, and electrophiles may be utilized, often requiring specific temperature and pressure conditions or catalytic systems to promote reactivity. The terminal alkyne in the propargyl group makes the compound an excellent substrate for click chemistry, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which proceed under mild conditions to form 1,2,3-triazoles.

Major Products Formed

The products formed from reactions of N-(prop-2-yn-1-yl)-4-(trifluoromethyl)aniline vary based on the reaction conditions and reagents employed. In visible-light-induced oxidative formylation reactions, the compound is transformed into corresponding formamides. These formamide products can serve as valuable intermediates in the synthesis of more complex organic compounds with potential applications in pharmaceutical development and materials science.

When the compound undergoes click chemistry reactions, such as the CuAAC reaction with azides, the resulting products are 1,2,3-triazole derivatives, which have found widespread applications in medicinal chemistry and materials science. Other transformations at the terminal alkyne can lead to various functionalized derivatives, expanding the compound's utility as a versatile building block in organic synthesis.

Mechanism of Action

Mode of Action

N-(prop-2-yn-1-yl)-4-(trifluoromethyl)aniline participates in visible-light-induced oxidative formylation reactions, representing one of its key modes of action in synthetic chemistry. This photochemical process involves the activation of the compound by visible light, triggering a series of transformations that ultimately result in the incorporation of a formyl group. The terminal alkyne in the propargyl moiety plays a crucial role in this process, serving as a reactive site that influences the reaction pathway and product formation.

Biochemical Pathways

The compound is involved in the visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen. This biochemical pathway represents a green and sustainable approach to the synthesis of formamides, utilizing oxygen from the air as an oxidant and visible light as an energy source. The process likely involves the formation of reactive oxygen species that participate in the oxidation of the propargyl group, followed by rearrangement to form the formamide product.

Result of Action

The visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen results in the formation of corresponding formamides. These formamide products are valuable synthetic intermediates that can be further transformed into various nitrogen-containing compounds with applications in pharmaceutical development, agrochemistry, and materials science. The transformation represents an atom-economical process that converts relatively simple starting materials into functionalized products with enhanced synthetic utility.

Action Environment

Environmental factors significantly influence the action of N-(prop-2-yn-1-yl)-4-(trifluoromethyl)aniline in chemical transformations. Light conditions, particularly visible light exposure, are critical for the compound's participation in photochemical reactions such as the oxidative formylation process. Other environmental factors, including solvent choice, temperature, and the presence of catalysts or additives, can also impact the reaction efficiency and selectivity, highlighting the importance of carefully controlled reaction conditions in achieving desired transformations.

Scientific Research Applications

N-(prop-2-yn-1-yl)-4-(trifluoromethyl)aniline finds applications across various scientific research domains, primarily due to its unique structural features and reactive functional groups. In organic chemistry, the compound serves as a valuable building block for the synthesis of more complex molecules, particularly those requiring the incorporation of trifluoromethyl groups or exploiting the reactivity of terminal alkynes. The compound's participation in visible-light-induced oxidative formylation reactions has attracted interest in the field of photocatalysis, contributing to the development of sustainable synthetic methodologies that utilize visible light as a clean energy source.

In biological research, N-(prop-2-yn-1-yl)-4-(trifluoromethyl)aniline and its derivatives may serve as probes for biochemical studies, leveraging the unique properties of the trifluoromethyl group and the propargyl moiety to investigate biological processes. The terminal alkyne functionality enables bioorthogonal labeling strategies through click chemistry, allowing for the selective modification of biomolecules and the tracking of cellular processes. In the industrial sector, the compound contributes to the production of specialty chemicals and materials with unique properties, particularly those requiring the incorporation of fluorinated groups to enhance performance characteristics such as thermal stability and chemical resistance.

Biological Activity

Anticancer Activity

Research into the biological activity of N-(prop-2-yn-1-yl)-4-(trifluoromethyl)aniline has revealed potential anticancer properties, albeit with varying degrees of efficacy across different cancer cell lines. Compounds with structural similarities to this molecule have demonstrated antiproliferative activity against several cancer cell lines, with IC50 values ranging from 0.75 to 10 μM. The following table summarizes some of the anticancer activity data for compounds related to N-(prop-2-yn-1-yl)-4-(trifluoromethyl)aniline:

| Compound | Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 8q (Related compound) | HeLa | 0.75 | Tubulin polymerization inhibition |

| 8r (Related compound) | A549 | 1.02 | Apoptotic pathway activation |

| N-(prop-2-yn-1-yl)-4-(trifluoromethyl)aniline | THP-1 | >10 | Not directly tested |

While the exact mechanisms underlying the anticancer activity of these compounds are still being investigated, preliminary research suggests that they may interfere with tubulin polymerization or activate apoptotic pathways in cancer cells. The presence of the trifluoromethyl group may contribute to the compounds' ability to interact with target proteins or enzymes involved in cancer cell proliferation, highlighting the importance of this structural feature in their biological activity.

Comparison with Similar Compounds

N-(prop-2-yn-1-yl)-4-(trifluoromethyl)aniline shares structural similarities with several related compounds, but its unique combination of functional groups imparts distinct chemical properties and reactivity patterns. When compared to N-(prop-2-yn-1-yl)aniline, which lacks the trifluoromethyl group, the title compound exhibits different chemical properties and reactivity due to the electron-withdrawing effect of the trifluoromethyl substituent. This effect influences the nucleophilicity of the nitrogen atom and the acidity of the NH proton, resulting in altered behavior in various chemical reactions.

Similarly, when compared to 4-(trifluoromethyl)aniline, which lacks the propargyl substituent on the nitrogen atom, N-(prop-2-yn-1-yl)-4-(trifluoromethyl)aniline displays unique reactivity patterns, particularly in reactions involving the terminal alkyne functionality. The presence of the propargyl group enables the compound to participate in click chemistry and other alkyne-specific transformations, expanding its synthetic utility beyond that of simple aniline derivatives.

Another related compound, N-(prop-2-yn-1-yl)-4-methylaniline, contains a methyl group instead of a trifluoromethyl group, leading to significant differences in electronic properties, lipophilicity, and metabolic stability. The comparison of these structural analogs provides valuable insights into structure-activity relationships, guiding the design of compounds with optimized properties for specific applications in organic synthesis, medicinal chemistry, and materials science.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume